Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
CAS No.: 15032-43-6
Cat. No.: VC20873981
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15032-43-6 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-cyanoacetate |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
| Standard InChI Key | NZMYLLIHPJDUNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate (CAS No. 15032-43-6) is an organic compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.65 g/mol. The compound's structure features three key components: a 4-chlorophenyl group, a cyano (C≡N) group, and an ethyl ester moiety, all connected to a central carbon atom. This arrangement creates a molecule with multiple functional groups that contribute to its chemical versatility and reactivity patterns. The presence of the chlorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and membrane permeability, which is particularly advantageous for pharmaceutical applications.
The compound can be identified through various chemical identifiers, including its standard InChI representation (InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3) and its standard InChIKey (NZMYLLIHPJDUNT-UHFFFAOYSA-N). The SMILES notation, which provides a linear representation of the molecular structure, is CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl. These identifiers are essential for database searches and structure verification in research settings.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate significantly influence its behavior in various applications. The compound exhibits notable characteristics that make it valuable in organic synthesis and pharmaceutical research. These properties are summarized in the following table:
| Property | Characteristic |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| Physical State | Solid at room temperature |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane); Limited solubility in water |
| Functional Groups | Cyano, ester, chlorophenyl |
| Reactivity Centers | Methine carbon (acidic), ester group, cyano group |
| Lipophilicity | Enhanced by the chlorophenyl group |
Synthesis Methods
Laboratory Synthesis Approaches
Several synthetic routes can be employed to prepare Ethyl 2-(4-chlorophenyl)-2-cyanoacetate in laboratory settings. One common approach involves the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and ethyl cyanoacetate . This reaction is typically catalyzed by bases such as DABCO (1,4-diazabicyclo[2.2.2]octane), which facilitate the deprotonation of ethyl cyanoacetate and subsequent nucleophilic attack on the aldehyde . The reaction generally proceeds at moderate temperatures (around 50°C) and can be conducted in various solvent systems, including water or water-ionic liquid mixtures.
The synthesis can be represented by the following reaction scheme: 4-chlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of a catalyst (such as DABCO) to form Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This reaction typically results in good to excellent yields, particularly when optimized conditions are employed. The progress of the reaction can be monitored using thin-layer chromatography (TLC) until the aldehyde is completely consumed, after which the product can be isolated through extraction with solvents like diethyl ether followed by purification procedures .
Another synthetic approach might involve the direct alkylation of ethyl cyanoacetate with appropriate 4-chlorophenyl derivatives under basic conditions. The choice of synthetic route often depends on reagent availability, desired scale, and specific requirements for the final product. Recent advances in green chemistry have also led to the development of more environmentally friendly synthetic methods, including solvent-free conditions and recyclable catalyst systems.
Industrial Production Considerations
For industrial-scale production of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, considerations regarding efficiency, cost-effectiveness, and environmental impact become paramount. Continuous flow processes are often employed to enhance productivity and yield while minimizing waste generation. These processes typically utilize specialized equipment and optimized reaction parameters to ensure consistent product quality.
Quality control measures in industrial production include monitoring critical reaction parameters such as temperature, pressure, and reagent ratios. Purification methods may involve crystallization, distillation, or column chromatography, depending on the required product purity specifications. The selection of appropriate solvents and catalysts also plays a crucial role in industrial production, with increasing emphasis on green chemistry principles and sustainable manufacturing practices.
Chemical Reactivity and Transformations
Key Reaction Patterns
The reactivity of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is largely governed by its functional groups and structural features. The compound exhibits several characteristic reaction patterns that make it valuable in organic synthesis:
Nucleophilic reactions represent one of the primary reaction pathways for this compound. The acidic methine proton, activated by the adjacent cyano and ester groups, can be readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various addition reactions with electrophiles such as aldehydes, ketones, and alkyl halides. These reactions are often employed in the synthesis of complex organic molecules and heterocyclic compounds.
Hydrolysis reactions involving the ester group can lead to the formation of the corresponding carboxylic acid derivative. This transformation can be carried out under either acidic or basic conditions, with the latter typically resulting in concurrent deprotonation of the methine carbon. The resulting compounds serve as important intermediates in the synthesis of various bioactive molecules.
Reduction reactions targeting the cyano group can yield amine derivatives, expanding the structural diversity accessible from this compound. Additionally, the chlorophenyl group provides opportunities for cross-coupling reactions, further enhancing the synthetic utility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate in accessing complex molecular architectures.
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation reaction, which often involves Ethyl 2-(4-chlorophenyl)-2-cyanoacetate as either a reactant or product, proceeds through a well-established mechanism. When ethyl cyanoacetate reacts with 4-chlorobenzaldehyde in the presence of DABCO or similar bases, the reaction begins with the deprotonation of the methylene carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion . This nucleophilic species then attacks the carbonyl carbon of 4-chlorobenzaldehyde, resulting in an alkoxide intermediate.
The subsequent elimination of water, facilitated by the base, leads to the formation of an α,β-unsaturated product. This mechanism exemplifies the reactivity patterns characteristic of compounds with activated methylene groups, such as those found in Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. Understanding these mechanistic details is crucial for optimizing reaction conditions and developing new synthetic applications for this versatile compound.
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate serves as a crucial building block in the synthesis of complex organic molecules. Its structural features, particularly the activated methine carbon and multiple functional groups, enable diverse transformations that can lead to complex molecular architectures. The compound is frequently employed in the construction of heterocyclic systems, which form the core of numerous pharmaceutically active compounds.
In multicomponent reactions, Ethyl 2-(4-chlorophenyl)-2-cyanoacetate can participate as a key component, contributing to the rapid assembly of complex structures in a single synthetic operation. Such reactions are particularly valuable in medicinal chemistry for generating diverse compound libraries for biological screening. The compound's ability to undergo various transformations makes it an excellent substrate for divergent synthesis approaches, where a common intermediate can be elaborated into multiple distinct products.
The versatility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate in organic synthesis extends to the preparation of α,β-unsaturated compounds through condensation reactions with carbonyl compounds. These unsaturated derivatives can subsequently participate in cycloaddition reactions, leading to complex cyclic and heterocyclic structures with potential biological activities. The ability to introduce structural diversity through simple transformations enhances the utility of this compound in medicinal chemistry and materials science.
Functionalization Strategies
Pharmaceutical and Biological Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives is essential for rational drug design and optimization. Various structural modifications can significantly influence the biological activities of these compounds, providing valuable insights for the development of more potent and selective therapeutic agents.
The position and nature of substituents on the phenyl ring can dramatically affect the biological properties of these compounds. For instance, the 4-chloro substituent in Ethyl 2-(4-chlorophenyl)-2-cyanoacetate contributes to its lipophilicity, but replacing it with other halogens or functional groups can alter both the physical properties and biological activities of the resulting derivatives. Similarly, modifications to the ester group, such as changing the alkyl chain length or introducing branched structures, can influence the compound's stability, bioavailability, and receptor interactions.
The cyano group represents another critical structural element that can be modified to tune the biological properties of these compounds. Replacing the cyano group with other electron-withdrawing groups, such as nitro or trifluoromethyl, can alter the electronic properties of the molecule, potentially enhancing or diminishing specific biological activities. These structure-activity relationships provide valuable guidance for the rational design of new derivatives with optimized properties for pharmaceutical applications.
Material Science Applications
Polymer Development
In material science, Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives have been explored for various applications, particularly in polymer development. The compound's functional groups provide reactive sites for polymerization processes, enabling the synthesis of polymers with specific properties tailored for various applications. These polymers may exhibit unique characteristics such as thermal stability, mechanical strength, or optical properties, depending on the specific polymerization conditions and additional components.
Research in this area continues to evolve, with growing interest in developing new materials for specialized applications such as organic electronics, sensing devices, and advanced coating technologies. The versatility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate as a structural component in polymer chemistry underscores its importance beyond traditional pharmaceutical and synthetic applications, highlighting its broader impact in materials science and technology development.
Functional Materials
Beyond polymer development, Ethyl 2-(4-chlorophenyl)-2-cyanoacetate has shown promise in the creation of various functional materials with specific optical, electronic, or sensing properties. The compound's structural features, particularly the conjugated system involving the cyano group and the aromatic ring, contribute to interesting electronic and optical characteristics that can be harnessed in material design.
Materials incorporating Ethyl 2-(4-chlorophenyl)-2-cyanoacetate or its derivatives may exhibit properties such as photoluminescence, electrochromism, or specific interactions with analytes of interest for sensing applications. These properties can be further tuned through structural modifications or incorporation into composite materials, expanding the range of potential applications in fields such as optoelectronics, chemical sensing, and advanced imaging technologies.
The development of such functional materials represents an emerging area of research that leverages the unique structural and electronic properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. As research in this field advances, new applications and technologies are likely to emerge, further highlighting the versatility and importance of this compound in modern material science.
Comparison with Structurally Related Compounds
Structural Analogs
Comparing Ethyl 2-(4-chlorophenyl)-2-cyanoacetate with structurally related compounds provides valuable insights into the influence of specific structural elements on physical, chemical, and biological properties. Such comparisons can guide the rational design of new derivatives with enhanced characteristics for particular applications. The following table presents a comparison of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate with several structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Notable Properties/Applications |
|---|---|---|---|---|
| Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | C11H10ClNO2 | 223.65 | Reference compound | Versatile synthetic intermediate |
| Ethyl 2-(4-bromophenyl)-2-cyanoacetate | C11H10BrNO2 | 268.11 | Bromine instead of chlorine | Enhanced reactivity in cross-coupling |
| Ethyl 2-(4-fluorophenyl)-2-cyanoacetate | C11H10FNO2 | 207.20 | Fluorine instead of chlorine | Altered metabolic stability |
| Ethyl 2-phenyl-2-cyanoacetate | C11H11NO2 | 189.21 | No halogen substituent | Modified lipophilicity |
| Methyl 2-(4-chlorophenyl)-2-cyanoacetate | C10H8ClNO2 | 209.63 | Methyl ester instead of ethyl | Different hydrolysis profile |
This comparative analysis highlights how subtle structural modifications can significantly influence the properties and potential applications of these compounds. For instance, replacing chlorine with bromine increases the molecular weight and alters the reactivity in coupling reactions, while substituting a methyl ester for the ethyl ester changes the hydrolysis profile and potentially the pharmacokinetic properties in biological systems.
Structure-Property Relationships
The nature and position of substituents on the phenyl ring significantly affect the electronic distribution within the molecule, which in turn influences reactivity patterns and interaction with biological targets. Electron-withdrawing groups like halogens enhance the acidity of the methine proton, facilitating certain reactions such as aldol condensations and Michael additions. Conversely, electron-donating groups can alter the reactivity profile, potentially promoting different transformation pathways.
The ester group represents another structural element that substantially influences the properties of these compounds. The length and branching of the alkyl chain affect lipophilicity, biodegradation profile, and interactions with biological systems. Similarly, the cyano group contributes significantly to the electronic properties of the molecule, influencing both chemical reactivity and biological interactions. These structure-property relationships provide a framework for rational design and optimization of new derivatives for specific applications in various fields.
Current Research Trends and Future Perspectives
Recent Advances in Synthesis
One notable advancement involves the use of DABCO as a catalyst in the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and ethyl cyanoacetate . This approach represents a more environmentally friendly alternative to traditional methods, offering advantages such as ease of work-up and the potential for catalyst recycling. Additionally, the use of water or water-ionic liquid composite systems as reaction media further enhances the environmental profile of these synthetic protocols, aligning with the principles of green chemistry.
Microwave-assisted synthesis and continuous flow chemistry represent other emerging approaches for preparing Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and related compounds. These methodologies offer advantages such as reduced reaction times, improved yields, and enhanced selectivity, contributing to more efficient and sustainable production processes. As research in this area continues to evolve, further improvements in synthetic efficiency and environmental compatibility are anticipated, potentially expanding the accessibility and applications of this valuable compound.
Emerging Applications
The versatility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate continues to drive the exploration of new applications across various scientific disciplines. In pharmaceutical research, ongoing investigations focus on developing novel derivatives with enhanced biological activities for specific therapeutic targets. The compound's structural features provide an excellent starting point for designing molecules with optimized pharmacokinetic and pharmacodynamic properties, potentially leading to new drug candidates for conditions ranging from infectious diseases to cancer.
In materials science, emerging applications include the development of advanced sensing materials, organic electronics, and specialized coatings with unique properties. The electronic characteristics of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, particularly those related to the cyano group and aromatic system, make it valuable for creating materials with specific optical or electronic functionalities. These applications represent growing areas of research that leverage the unique structural and electronic properties of this compound.
Computational studies and predictive modeling represent another frontier in research involving Ethyl 2-(4-chlorophenyl)-2-cyanoacetate. Advanced computational methods are increasingly employed to predict the properties and behaviors of novel derivatives, guiding experimental work and accelerating the discovery process. As computational capabilities continue to advance, the virtual screening and design of new derivatives will likely play an increasingly important role in expanding the applications and understanding of this versatile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume